molecular formula C10H15NO3S B073945 4-Butoxybenzenesulfonamide CAS No. 1138-58-5

4-Butoxybenzenesulfonamide

Cat. No.: B073945
CAS No.: 1138-58-5
M. Wt: 229.3 g/mol
InChI Key: GJCVWKPGGOMFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxybenzenesulfonamide (4-BBS) is an organic compound consisting of a benzene ring with a butoxy group and a sulfonamide group attached to it. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 165-167°C. 4-BBS is a useful reagent in chemical synthesis, and has been used in a variety of applications in the pharmaceutical and agrochemical industries. In addition, 4-BBS has been investigated for its potential biological activities, such as its effects on enzyme activity, cell growth and gene expression.

Scientific Research Applications

  • Oxidation Catalysts : 4-tert-Butylbenzenesulfonamide, a related compound, was used as a substituent in tetra peripherally substituted Fe(ii) phthalocyanine, demonstrating remarkable stability under oxidative conditions and effectiveness in the oxidation of cyclohexene and styrene (Umit Işci et al., 2014).

  • Synthesis of Nitro Aromatic Ethers : The preparation of 1-butoxy-4-nitrobenzene was successfully carried out using a phase-transfer catalyst under ultrasonic-assisted conditions, illustrating an efficient method for synthesizing nitro aromatic ethers (K. Harikumar & V. Rajendran, 2014).

  • Cholinesterase Inhibitors : A series of 4-phthalimidobenzenesulfonamide derivatives were synthesized and evaluated as inhibitors against acetylcholinesterase and butyrylcholinesterase, showing high selectivity and potency, which could be relevant for Alzheimer's disease research (Z. Soyer et al., 2016).

  • Neurotoxicity Evaluation : N-Butylbenzenesulfonamide, a related compound, was evaluated for neurotoxicity in rats, showing no significant alterations in behavior or histological lesions, which is relevant for assessing the safety of this compound in environmental and health contexts (C. Rider et al., 2012).

  • Solid-Phase Synthesis Applications : Polymer-supported benzenesulfonamides, including 2/4-nitrobenzenesulfonamides, have been utilized as key intermediates in various chemical transformations in solid-phase synthesis, showing their versatility in chemical synthesis (Veronika Fülöpová & M. Soural, 2015).

Safety and Hazards

The safety information for 4-Butoxybenzenesulfonamide indicates that it is a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include keeping the substance away from heat, sparks, open flames, and hot surfaces, and wearing protective gloves, eye protection, and face protection .

Properties

IUPAC Name

4-butoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCVWKPGGOMFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365907
Record name 4-butoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138-58-5
Record name 4-Butoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-butoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 ml of methanolic ammonia solution were added dropwise to 10 g of 4-n-butoxybenzenesulfonyl chloride, while cooling with ice. After the mixture had been stirred at 20° C. for 1/2 hour, water was added, the mixture was acidified to pH 1 to 2 and the product was filtered off with suction, melting point 99° to 101° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 ml of methanolic ammonia solution are added dropwise with ice-cooling to 10 g of 4-n-butoxybenzenesulfonyl chloride. After stirring at 20° C. for 1/2 hour, the mixture is concentrated, the residue is treated with water, acidified to pH 1-2 and filtered off with suction, M.p. 99°-101° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Butoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Butoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Butoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-Butoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Butoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.